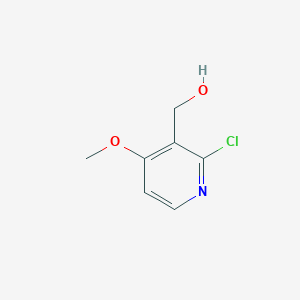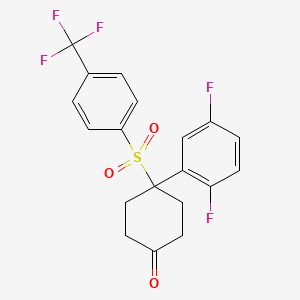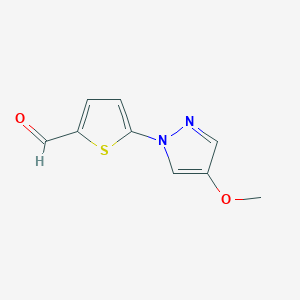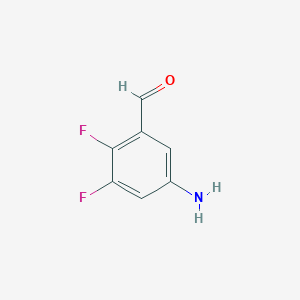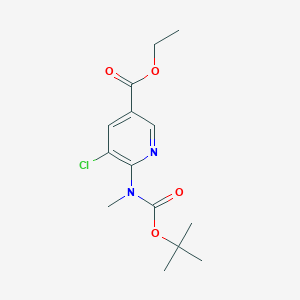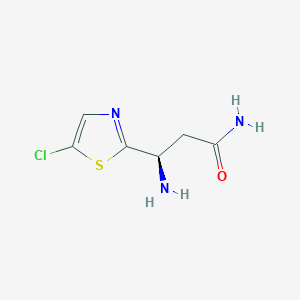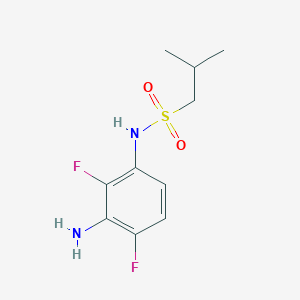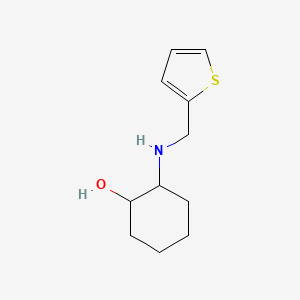
2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol is a compound that features a thiophene ring attached to a cyclohexanol structure through an amino linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Amination: The thiophene derivative is then reacted with an appropriate amine to introduce the amino group.
Cyclohexanol Formation:
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the cyclohexanol moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .
科学的研究の応用
2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene: A simpler compound with a similar sulfur-containing ring structure.
Cyclohexanol: A compound with a similar cyclohexanol moiety but lacking the thiophene ring.
2-((Thiophen-2-ylmethyl)amino)ethanol: A compound with a similar structure but with an ethanol moiety instead of cyclohexanol.
Uniqueness
2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol is unique due to the combination of the thiophene ring and the cyclohexanol moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds .
特性
分子式 |
C11H17NOS |
|---|---|
分子量 |
211.33 g/mol |
IUPAC名 |
2-(thiophen-2-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H17NOS/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h3-4,7,10-13H,1-2,5-6,8H2 |
InChIキー |
BZJVCXVEQUFZTB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)NCC2=CC=CS2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


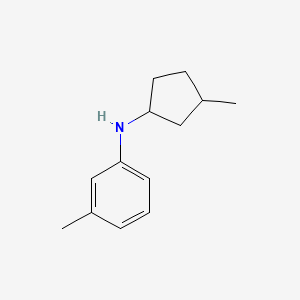
![1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)
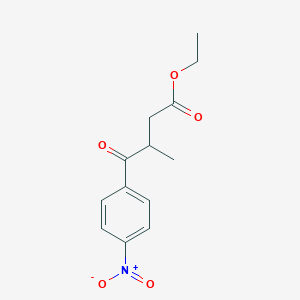
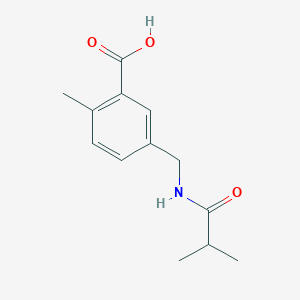
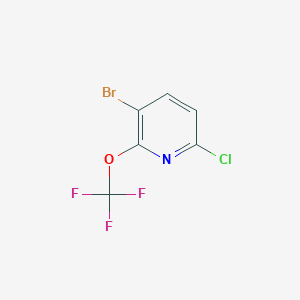
![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13088935.png)
